

Allantoin Calcium Pantothenate: A Technical Overview of Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: *Allantoin calcium pantothenate*

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Abstract

Allantoin calcium pantothenate is a complex combining allantoin and calcium pantothenate. While this compound is primarily utilized in topical cosmetic formulations for its soothing and skin-protecting properties, a comprehensive understanding of its systemic pharmacokinetics and metabolism is crucial for any potential therapeutic development. This technical guide synthesizes the available scientific literature on the individual components, allantoin and calcium pantothenate, to provide an in-depth overview of their absorption, distribution, metabolism, and excretion (ADME). It is important to note that specific pharmacokinetic data for the combined entity of **allantoin calcium pantothenate** is not currently available in the public domain. Therefore, this document focuses on the well-characterized pharmacokinetics of calcium pantothenate and the known metabolic pathways of pantothenic acid, alongside the unique metabolic profile of allantoin in humans.

Introduction

Allantoin is a diureide of glyoxylic acid, recognized for its skin conditioning and protective effects^{[1][2][3]}. In most mammals, allantoin is the end product of purine metabolism, formed from the oxidation of uric acid by the enzyme uricase^[4]. However, humans and other higher apes lack this enzyme, and therefore, uric acid is the final product of purine catabolism^{[4][5][6]}. The presence of allantoin in human biological fluids is primarily a result of non-enzymatic

oxidation of uric acid by reactive oxygen species, making it a potential biomarker for oxidative stress[4][7].

Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5), an essential water-soluble vitamin[8][9]. Pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats[9][10][11]. Given its critical role in cellular metabolism, the pharmacokinetics of calcium pantothenate are of significant interest.

This guide will provide a detailed examination of the pharmacokinetic profiles and metabolic fates of calcium pantothenate and allantoin as separate entities to build a foundational understanding relevant to the **allantoin calcium pantothenate complex**.

Calcium Pantothenate Pharmacokinetics

A single-center, open-label study in 40 healthy adults investigated the single and multi-dose pharmacokinetics of orally administered calcium pantothenate[12][13][14]. The study involved a Single Ascending Dose (SAD) phase with doses of 500 mg, 1000 mg, 2000 mg, and 5000 mg, and a Multiple Dose (MD) phase where subjects received 2000 mg daily for 14 days[12][13][14].

Absorption

Oral absorption of calcium pantothenate is rapid, with peak plasma concentrations (Cmax) reached approximately one hour after administration under fasted conditions[12][14]. The absorption process in the small intestine involves both a saturable, sodium-dependent active transport system at lower concentrations and passive diffusion at higher concentrations[8][9][10][15].

Distribution

Following absorption, pantothenic acid is transported in the bloodstream, primarily within red blood cells, to various tissues throughout the body[8].

Metabolism

Pantothenic acid's primary metabolic function is its conversion to Coenzyme A (CoA)[10][11]. This multi-step enzymatic process is crucial for a vast array of biochemical reactions. The

synthesis of CoA from pantothenate is regulated by pantothenate kinase, which is inhibited by the end products CoA and acyl-CoA[15].

Excretion

Pantothenic acid is primarily excreted unchanged in the urine, with the amount excreted being proportional to dietary intake[15].

Data Presentation: Pharmacokinetic Parameters of Oral Calcium Pantothenate

Parameter	500 mg Dose	1000 mg Dose	2000 mg Dose	5000 mg Dose	5000 mg Dose (with food)	2000 mg/day (Steady State)
Tmax (hours)	~1.0[12][14]	~1.0	~1.0	~1.0	~3.0[12][13]	N/A
Cmax	Dose-proportionally increase from 500 to 2000 mg[12][13]	Greater than dose-proportionally increase from 500 to 2000 mg[12][13]	Highest exposure observed[12][13]	No further increase from 2000 mg[12][13]	N/A	N/A
AUC	Dose-proportionally increase from 500 to 2000 mg[12][13]	Dose-proportionally increase from 500 to 2000 mg[12][13]	Highest exposure observed[12][13]	No further increase from 2000 mg[12][13]	Increased by 55%[12][13]	3.1-fold accumulation for AUC0-24[12][13]
Terminal Half-life (hours)	225 (averaged across doses)[12][13]	225 (averaged across doses)[12][13]	225 (averaged across doses)[12][13]	225 (averaged across doses)[12][13]	N/A	N/A
Steady State Achievement	N/A	N/A	N/A	N/A	N/A	By Day 14[12][13]

Experimental Protocols: Oral Calcium Pantothenate Pharmacokinetic Study

- Study Design: Single-center, open-label, single and multiple dose study.[12][13]

- Subjects: 40 healthy adults.[12][13]
- Dosing Regimen:
 - Single Ascending Dose (SAD): Four sequential cohorts of 8 subjects received single doses of 500 mg, 1000 mg, 2000 mg, and 5000 mg after an overnight fast. The 5000 mg dose was repeated after a high-fat meal following a 2-week washout period.[12][13][14]
 - Multiple Dose (MD): 8 subjects received 2000 mg daily for 14 days.[12][13][14]
- Sample Collection: Pharmacokinetic samples were collected for 192 hours post-last dose in both SAD and MD periods. Frequent sampling occurred on Days 1 and 14, with pre-dose samples on Days 12 and 13 in the MD group.[12][14]
- Analytical Method: The specific analytical method for pantothenic acid in plasma was not detailed in the provided search results.

Allantoin Pharmacokinetics and Metabolism

As humans lack the uricase enzyme, allantoin is not a product of endogenous metabolic pathways[4][5][6]. Instead, it is formed through the non-enzymatic oxidation of uric acid by reactive oxygen species[4][7][16]. This makes its pharmacokinetic profile distinct from typical xenobiotics.

Absorption

There is a lack of data on the oral absorption of allantoin in humans.

Distribution

Allantoin is endogenously present in human plasma at mean concentrations of approximately 2-3 mg/L[16][17]. In muscle tissue, the resting concentration is around 5000 µg/kg, which can increase significantly after strenuous exercise[16][17].

Metabolism

Allantoin is not believed to be metabolized to any significant extent in humans[16].

Excretion

The primary route of excretion for allantoin is believed to be urinary clearance[16].

Signaling Pathways and Metabolic Diagrams Coenzyme A Biosynthesis Pathway

The metabolic conversion of pantothenic acid to Coenzyme A is a critical pathway for cellular function.

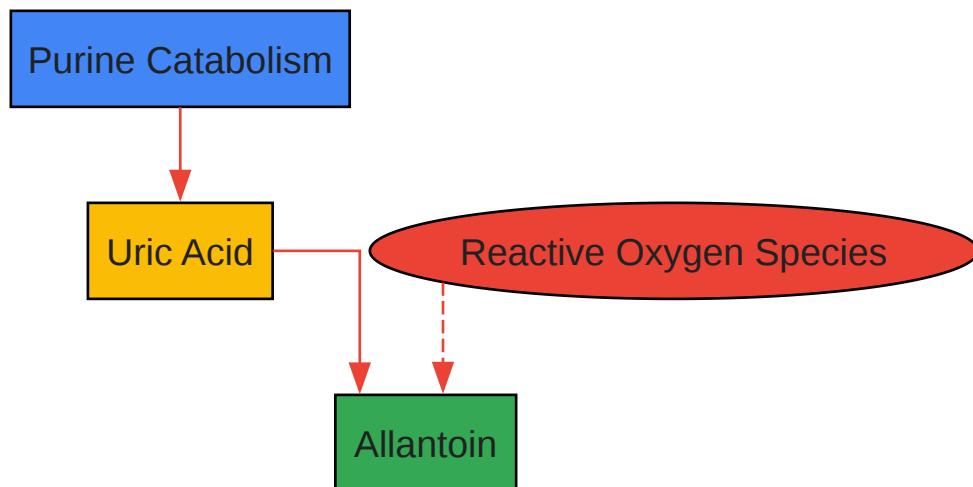


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Caption: Biosynthesis of Coenzyme A from Pantothenic Acid.

Non-Enzymatic Formation of Allantoin

This diagram illustrates the formation of allantoin from uric acid as a result of oxidative stress.

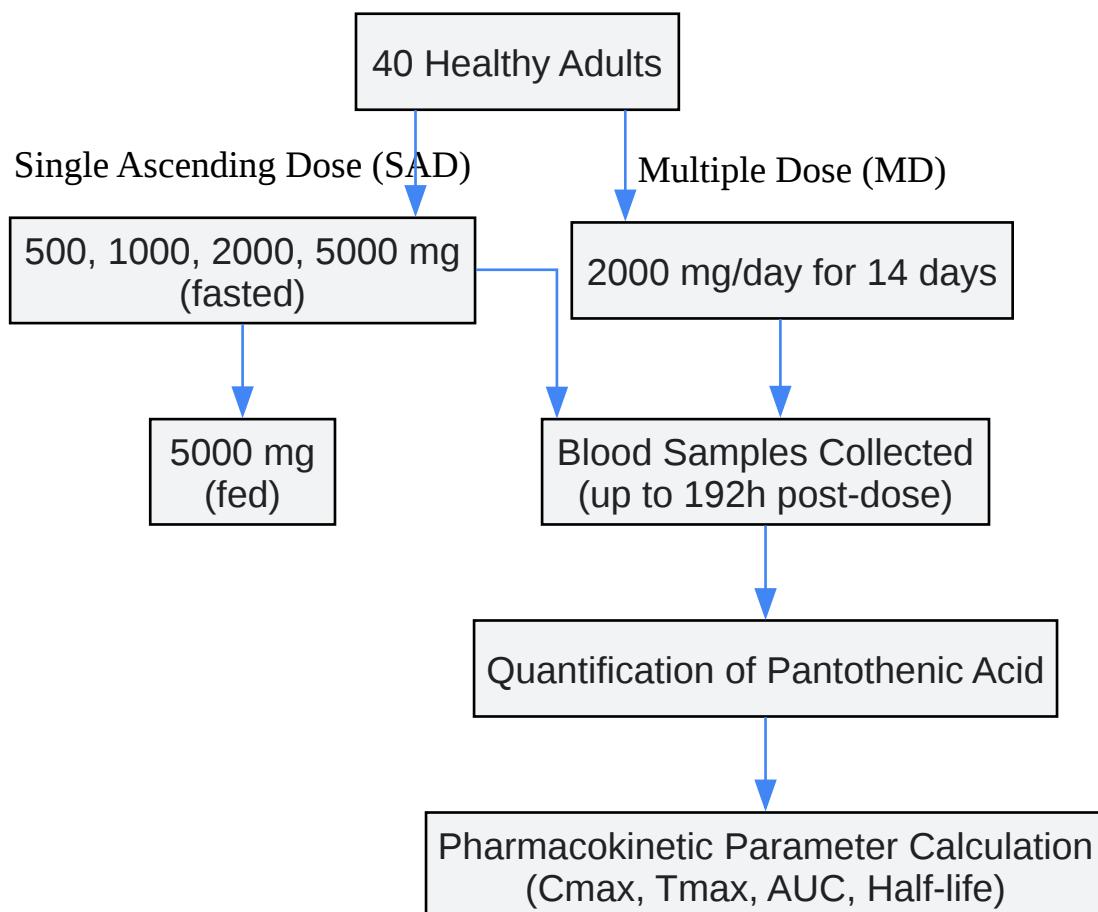


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Caption: Non-enzymatic formation of allantoin in humans.

Experimental Workflow for Calcium Pantothenate PK Study

The following diagram outlines the logical flow of the pharmacokinetic study conducted on healthy adults.



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Caption: Experimental workflow of the calcium pantothenate pharmacokinetic study.

Conclusion

The pharmacokinetics of orally administered calcium pantothenate are well-documented, demonstrating rapid absorption and a dose-proportional increase in exposure up to 2000 mg. Its metabolism is intrinsically linked to the vital synthesis of Coenzyme A. In contrast, allantoin in humans is not a product of a defined metabolic pathway but rather a marker of oxidative stress, formed from the non-enzymatic oxidation of uric acid.

For the combined entity, **allantoin calcium pantothenate**, it is reasonable to hypothesize that upon oral administration, it would dissociate into allantoin and calcium pantothenate. The pantothenate moiety would then follow its known pharmacokinetic and metabolic pathways. The fate of the allantoin moiety would require specific investigation, but it is likely to be poorly absorbed and largely excreted unchanged.

Further research, including in vivo pharmacokinetic studies on the **allantoin calcium pantothenate** complex, is necessary to fully elucidate its ADME profile and to support any potential systemic therapeutic applications. This guide provides a robust foundation for such future investigations by consolidating the current understanding of its individual components.

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